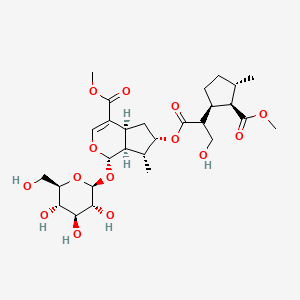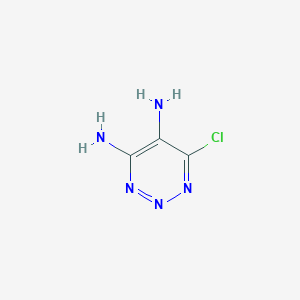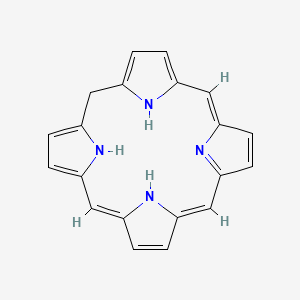![molecular formula C50H95NO8 B1259372 beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine](/img/structure/B1259372.png)
beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine is a beta-D-glucosyl-N-acylsphingosine in which the acyl group is specified as (17Z)-hexacosenoyl. It has a role as a mouse metabolite. It derives from a (17Z)-hexacosenoic acid.
Glucosylceramide (D18:1/26:1(17Z)), also known as C26:1 glccer or glccer(D18:1/26:1(17Z)), belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/26:1(17Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/26:1(17Z)) has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, glucosylceramide (D18:1/26:1(17Z)) is primarily located in the membrane (predicted from logP) and endosome. Glucosylceramide (D18:1/26:1(17Z)) can be biosynthesized from (17Z)-hexacosenoic acid.
Scientific Research Applications
Enzyme Specificity and Inhibitory Studies
- Specificity of Glucosylceramide Beta-Glucosidase: Glucosylceramide beta-glucosidase exhibits specificity towards structurally modified glucosylceramides, where glucosyl-N-acetyl-sphingosines are better substrates than corresponding glucosylceramides. This specificity highlights the importance of the lipophilic aglycon moiety in enzyme-substrate interactions (Sarmientos, Schwarzmann, & Sandhoff, 1986).
- Inhibition of Human Acid Beta-Glucosidase: Various synthetic sphingosines, including N-alkyl-glucosylamines, serve as inhibitors for human acid beta-glucosidase. These findings are vital for understanding the active site and enzymatic mechanisms, possibly aiding in therapeutic applications (Greenberg, Merrill, Liotta, & Grabowski, 1990).
Biosynthetic Pathways and Metabolism
- Synthetic Pathway of Glucosylsphingosine: Glucosylsphingosine synthesis in cultured fibroblasts involves not only glucosylation of sphingosine but also deacylation of glucosylceramide. This dual pathway suggests complex regulation and potential therapeutic targets for disorders involving sphingolipid metabolism (Yamaguchi, Sasagasako, Goto, & Kobayashi, 1994).
Implications in Disease States
- Role in Gaucher's Disease: Glucosylsphingosine accumulation in Gaucher's disease illustrates the disruption in normal sphingolipid metabolism, providing insight into the molecular pathology of lysosomal storage diseases (Oshima, 1976).
Synthetic Analogs and Models
- Synthesis of Analog Compounds: The synthesis of N-hexyl-O-glucosyl sphingosine, an inhibitor of glucosyl ceramide-glucosidase, demonstrates how synthetic analogs can be used to study enzyme activity and potentially model diseases like Gaucher's disease (Erickson & Radin, 1973).
Diagnostic and Analytical Techniques
- Fluorescent Substrate Synthesis: The creation of a fluorescent derivative of glucosyl ceramide aids in the sensitive determination of glucocerebrosidase activity, which is crucial for diagnosing lysosomal storage disorders (Dinur, Grabowski, Desnick, & Gatt, 1984).
properties
Product Name |
beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine |
|---|---|
Molecular Formula |
C50H95NO8 |
Molecular Weight |
838.3 g/mol |
IUPAC Name |
(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexacos-17-enamide |
InChI |
InChI=1S/C50H95NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-46(54)51-43(42-58-50-49(57)48(56)47(55)45(41-52)59-50)44(53)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h17-18,37,39,43-45,47-50,52-53,55-57H,3-16,19-36,38,40-42H2,1-2H3,(H,51,54)/b18-17-,39-37+/t43-,44+,45+,47+,48-,49+,50+/m0/s1 |
InChI Key |
LVROXDRMMJVBGH-WLPLOMEJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O |
physical_description |
Solid |
solubility |
Insoluble |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-6-[[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1259297.png)

![1-[4-(3,3-Difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride](/img/structure/B1259300.png)


![3-(2-[(Z)-{3-(2-carboxyethyl)-5-[(Z)-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)methyl]-4-methyl-2H-pyrrol-2-ylidene}methyl]-5-{(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1259305.png)
![(8R,9S,10S,13R,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1259308.png)
![2-(Aminomethyl)-2,3,5,8,8-pentamethyl-3,6-dihydrofuro[2,3-e]indol-7-one;hydrochloride](/img/structure/B1259310.png)
